molecular formula C8H6F5NO2S B13570118 Ethyl2,2-difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate

Ethyl2,2-difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate

Cat. No.: B13570118
M. Wt: 275.20 g/mol
InChI Key: FWTNHFILRGGPDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl2,2-difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate is a fluorinated organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of both difluoro and trifluoromethyl groups, which impart unique chemical and physical properties. It is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl2,2-difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate typically involves the reaction of ethyl 2,2-difluoroacetate with 5-(trifluoromethyl)-1,3-thiazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a temperature range of 60-80°C to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl2,2-difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl2,2-difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of Ethyl2,2-difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and enzymes. The trifluoromethyl group, in particular, is known to increase the compound’s binding affinity to its target molecules, leading to enhanced biological activity .

Comparison with Similar Compounds

Ethyl2,2-difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate can be compared with other similar compounds, such as:

    Ethyl 2,2-difluoro-2-[4-(trifluoromethyl)phenyl]acetate: Similar in structure but with a phenyl group instead of a thiazole ring.

    Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Contains a fluorosulfonyl group instead of a trifluoromethyl group.

    Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Similar to the trimethylsilyl derivative but with a methyl ester group.

The uniqueness of this compound lies in its combination of difluoro and trifluoromethyl groups attached to a thiazole ring, which imparts distinct chemical and physical properties that are not observed in the other similar compounds .

Properties

Molecular Formula

C8H6F5NO2S

Molecular Weight

275.20 g/mol

IUPAC Name

ethyl 2,2-difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate

InChI

InChI=1S/C8H6F5NO2S/c1-2-16-6(15)7(9,10)5-14-3-4(17-5)8(11,12)13/h3H,2H2,1H3

InChI Key

FWTNHFILRGGPDU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=NC=C(S1)C(F)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.